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molecular formula C6H4N2O6 B3191118 2,4-Dinitroresorcinol CAS No. 519-44-8

2,4-Dinitroresorcinol

Cat. No. B3191118
M. Wt: 200.11 g/mol
InChI Key: LQCKFXAPVKCRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04745232

Procedure details

U.S. Pat. No. 2,945,890 to Allan shows a method of preparing 2,4-dinitroresorcinol using a sulfuric acid/nitric acid nitrating solution. Apparently, however, styphnic acid (2,4,6-trinitroresorcinol), an undesirable and explosive side product, is also produced in fairly substantial quantities.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:10]([OH:11])=[C:9]([N+:12]([O-:14])=[O:13])[CH:8]=[CH:7][C:5]=1[OH:6])([O-:3])=[O:2].S(=O)(=O)(O)O.[N+:20]([O-])([OH:22])=[O:21]>>[C:4]1([C:5]([OH:6])=[C:7]([N+:20]([O-:22])=[O:21])[CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[C:10]=1[OH:11])[N+:1]([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(O)C=CC(=C1O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O.[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1([N+](=O)[O-])=C(O)C([N+](=O)[O-])=CC([N+](=O)[O-])=C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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